2-(4-Chlorophenyl)-6-methylbenzoic acid

Medicinal Chemistry Lipophilicity Scaffold Optimization

Sourcing regioisomerically pure biphenyl building blocks often leads to supply inconsistencies. 2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS 1262005-97-9) offers a reliable solution with its distinct 4-chloro and ortho-6-methyl substitution pattern. - Regiospecific Architecture: The ortho-methyl group provides steric hindrance to control regioselectivity in Suzuki-Miyaura cross-couplings. - Predictable Physicochemistry: With a predicted logP of 4.1 and pKa of 3.23, it is ideal for tuning the lipophilicity and ionization of lead compounds. - SAR Versatility: Serves as a key intermediate for generating focused libraries targeting kinases and nuclear receptors.

Molecular Formula C14H11ClO2
Molecular Weight 246.69
CAS No. 1262005-97-9
Cat. No. B595774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-methylbenzoic acid
CAS1262005-97-9
Synonyms2-(4-Chlorophenyl)-6-Methylbenzoic acid
Molecular FormulaC14H11ClO2
Molecular Weight246.69
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
InChIKeyKQKGRVRUDSVUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-6-methylbenzoic Acid: Regiospecific Biphenyl Building Block


2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS 1262005-97-9) is a substituted biphenyl-2-carboxylic acid derivative with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol [1]. It features a unique substitution pattern with a 4-chlorophenyl group and a 6-methyl group on the benzoic acid core, a regiospecific architecture that influences both its physicochemical properties and its utility as a versatile intermediate in synthetic and medicinal chemistry [2]. The compound's predicted logP (XLogP3) is 4.1, indicating moderate lipophilicity, and its predicted pKa is 3.23±0.10, which is characteristic of an aromatic carboxylic acid [1].

1 Regiospecific biphenyl building block with 4-chlorophenyl and 6-methyl substituents
2 Ortho-carboxylic acid and aryl chloride enable controlled cross-coupling elaboration
3 Moderate lipophilicity and predicted acidity profile support fragment-based SAR exploration

Why 2-(4-Chlorophenyl)-6-methylbenzoic Acid Is Irreplaceable


Substitution of 2-(4-chlorophenyl)-6-methylbenzoic acid with other biphenyl carboxylic acids is not straightforward due to its specific regioisomeric identity. The exact position of the methyl group (ortho to the carboxylic acid, at the 6-position) and the 4-chloro substituent on the distal ring create a distinct electronic and steric environment that governs its reactivity in cross-coupling reactions and its potential as a pharmacophore [1]. Unlike the non-methylated analog 2-(4-chlorophenyl)benzoic acid (CAS 7079-15-4) , or regioisomers such as 4'-chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 849239-85-6) , this compound's specific substitution dictates its utility in the precise elaboration of molecular scaffolds. The presence of the ortho-methyl group can also influence the compound's acidity and hydrogen-bonding capacity relative to other benzoic acid derivatives .

Target
2-(4-Chlorophenyl)-6-methylbenzoic acid Ortho-methyl and 4-chloro substitution create distinct steric and electronic environment for regioselective transformations.
Analog
2-(4-Chlorophenyl)benzoic acid Lacks the ortho-methyl group; may not replicate steric and lipophilicity effects in binding pockets or coupling steps.
Regioisomer
4′-Chloro-2-methyl-[1,1′-biphenyl]-4-carboxylic acid Para-carboxylic acid regioisomer alters coupling geometry and hydrogen-bond direction; does not substitute in ortho-directed strategies.

Quantitative Comparison: 2-(4-Chlorophenyl)-6-methylbenzoic Acid vs. Analogs


Lipophilicity and Molecular Weight vs. Non-Methylated Analog

The presence of a methyl group at the 6-position of 2-(4-chlorophenyl)-6-methylbenzoic acid results in a higher molecular weight (246.69 g/mol) and a calculated XLogP3 of 4.1 compared to its non-methylated analog 2-(4-chlorophenyl)benzoic acid (MW 232.66 g/mol, LogP not reported but expected to be lower due to reduced carbon count) [1][2]. This increase in lipophilicity and molecular bulk can be critical for optimizing binding interactions in hydrophobic enzyme pockets or for tuning the physicochemical properties of drug-like molecules.

Lipophilicity & MW vs. non‑methylated analog
Reported
MW +14.03 g/mol; XLogP3 4.1 vs. expected lower for comparator
Supports lipophilicity screening for membrane permeability optimization
Calculated properties; direct LogP for comparator not reported
Medicinal Chemistry Lipophilicity Scaffold Optimization

Regioisomeric Identity: Ortho vs. Para Carboxylic Acid

2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS 1262005-97-9) is a specific regioisomer, 4'-chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid, which distinguishes it from the 4-carboxylic acid regioisomer 4'-chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 849239-85-6) . While both share the same molecular formula (C14H11ClO2) and molecular weight (246.69 g/mol), the position of the carboxylic acid group (ortho vs. para) alters the compound's reactivity in transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) and its potential to direct subsequent functionalizations.

Regioisomeric identity
Class‑level
Ortho‑COOH vs. para‑COOH regioisomer; identical MW, distinct synthetic utility
Regioisomer choice dictates cross‑coupling outcome and derivative access
Structural inference; no experimental direct comparison provided
Regioselectivity Cross-Coupling Scaffold Diversification

Purity Benchmark for Research-Grade Material

2-(4-Chlorophenyl)-6-methylbenzoic acid is consistently supplied with a minimum purity specification of 95% by multiple commercial vendors, including AKSci, abcr GmbH, and Leyan, ensuring reliable and reproducible synthetic outcomes . This level of purity is a critical specification for building blocks used in multi-step syntheses, as impurities can lead to side reactions and lower overall yields.

Purity benchmark
Specification review
95% min. purity (multiple vendors)
Consistent purity reduces multi‑step synthesis variability
Vendor specifications; lot‑specific COA recommended
Quality Control Reproducibility Synthetic Reliability

Predicted pKa and Salt Formation Potential

The predicted acid dissociation constant (pKa) for 2-(4-chlorophenyl)-6-methylbenzoic acid is 3.23±0.10, a value characteristic of an aromatic carboxylic acid . This predicted pKa can be used to estimate the compound's ionization state at physiological pH (7.4), where it will exist predominantly as the carboxylate anion, influencing its solubility, permeability, and potential for salt formation compared to less acidic analogs.

Predicted pKa
Predicted value
pKa 3.23±0.10 vs. ~4.2 for unsubstituted benzoic acid
Supports ionization‑state estimation for aqueous behavior and salt screening
Predicted; experimental validation advised for critical applications
Physicochemical Property Drug Design Salt Formation

Applications of 2-(4-Chlorophenyl)-6-methylbenzoic Acid


Scaffold Diversification in Medicinal Chemistry

The compound serves as a versatile building block for generating focused libraries of biphenyl derivatives. Its unique substitution pattern allows for rapid exploration of structure-activity relationships (SAR) around the biphenyl core, particularly in programs targeting kinases or nuclear receptors where subtle changes in substituent position can dramatically alter potency and selectivity [1].

Cross-Coupling Partner in Organic Synthesis

The ortho-carboxylic acid group and the aryl chloride moiety make this compound an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The ortho-methyl group provides steric hindrance that can be leveraged to control regioselectivity in subsequent transformations [2].

Physicochemical Property Optimization Tool

With its predicted logP of 4.1 and pKa of 3.23, this building block is particularly suited for tuning the lipophilicity and ionization profile of lead compounds. Medicinal chemists can use this scaffold to modulate membrane permeability and solubility, critical parameters in drug design .

Application
Selection Property
Validation Focus
Scaffold diversification
Regiospecific ortho‑methyl and 4‑chloro substitution pattern
SAR exploration around biphenyl core; library generation
Cross‑coupling partner
Ortho‑COOH and aryl‑Cl functionality
Regioselectivity control in Suzuki‑Miyaura and related Pd‑catalyzed couplings
Property optimization tool
Moderate lipophilicity and acidity profile
Modulation of permeability and solubility endpoints in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-6-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.